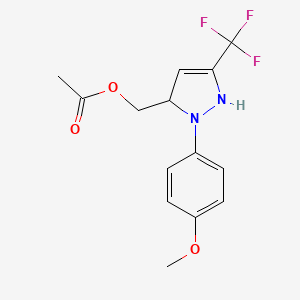
(2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate is a complex organic molecule featuring a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-methoxyphenylhydrazine can react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the pyrazole ring.
Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the acetylation process to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its lipophilicity and electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.
(2-(4-Methoxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate imparts unique properties such as increased metabolic stability and potential for enhanced biological activity, distinguishing it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H15F3N2O3 |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-dihydropyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7,11,18H,8H2,1-2H3 |
InChI Key |
OTVRKRCUTQTNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C=C(NN1C2=CC=C(C=C2)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















